molecular formula C9H18ClNO2 B1282406 4-(Piperidin-1-yl)butanoic acid hydrochloride CAS No. 5463-76-3

4-(Piperidin-1-yl)butanoic acid hydrochloride

Katalognummer B1282406
CAS-Nummer: 5463-76-3
Molekulargewicht: 207.7 g/mol
InChI-Schlüssel: IZVIJYFRXDQEOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(Piperidin-1-yl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 5463-76-3 . It has a molecular weight of 207.7 and its IUPAC name is 4-(1-piperidinyl)butanoic acid hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of “4-(Piperidin-1-yl)butanoic acid hydrochloride” is C9H18ClNO2 . Its InChI code is 1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H . The Canonical SMILES string is C1CCN(CC1)CCCC(=O)O.Cl .


Physical And Chemical Properties Analysis

“4-(Piperidin-1-yl)butanoic acid hydrochloride” has a molecular weight of 207.70 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 207.1026065 g/mol . The topological polar surface area is 40.5 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of FK866 Analogs for NAD Salvage Inhibition

4-(Piperidin-1-yl)butanoic acid hydrochloride: is utilized in the synthesis of FK866 analogs . FK866 is a well-known inhibitor of nicotinamide phosphoribosyltransferase (NAmPRTase), which is crucial in the NAD salvage pathway. By inhibiting this pathway, FK866 analogs can potentially regulate cellular metabolism and have implications in cancer therapy, where the NAD salvage pathway is often upregulated.

Matriptase Inhibitors

This compound serves as a reactant in the modification of 3-amidinophenylalanine-derived matriptase inhibitors . Matriptase is a type of serine protease involved in various physiological processes, including epidermal barrier function and hair follicle cycling. Inhibitors of matriptase have potential therapeutic applications in oncology and dermatology.

Reactant for Weinreb Amides Synthesis

The compound is used in reactions between Weinreb amides and 2-magnesiated oxazoles . Weinreb amides are valuable intermediates in organic synthesis, allowing for the formation of ketones without over-reduction to alcohols. This application is significant in the synthesis of complex organic molecules.

Pharmacological Research

Piperidine derivatives, including 4-(Piperidin-1-yl)butanoic acid hydrochloride , are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their structural versatility and biological relevance. The compound’s piperidine moiety is a common feature in many therapeutic agents, making it a valuable scaffold in medicinal chemistry.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . 4-(Piperidin-1-yl)butanoic acid hydrochloride can be used as a starting material or intermediate in the synthesis of various biologically active piperidines, which are key components in numerous drugs.

Greener Synthesis Methods

The compound is involved in one-pot synthesis methods that utilize greener solvents, such as deep eutectic solvent media . These methods aim to reduce the environmental impact of chemical synthesis by minimizing hazardous waste and improving the efficiency of the reaction processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Wirkmechanismus

Target of Action

It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . Therefore, it may indirectly affect the enzymes involved in this pathway.

Mode of Action

As a component in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis

Biochemical Pathways

4-(Piperidin-1-yl)butanoic acid hydrochloride is involved in the synthesis of FK866 , which inhibits NAD biosynthesis. NAD is a crucial coenzyme in redox reactions, and its inhibition can affect multiple biochemical pathways, including energy metabolism and cell survival.

Result of Action

As a precursor in the synthesis of fk866 , it may contribute to the cellular effects of this compound, which include inhibition of NAD biosynthesis and potential impacts on cell survival and energy metabolism.

Eigenschaften

IUPAC Name

4-piperidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h1-8H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVIJYFRXDQEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)butanoic acid hydrochloride

CAS RN

5463-76-3
Record name 5463-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(piperidin-1-yl)butanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 980 mg (8.04 mmol) 4-(N,N-dimethylamino)pyridine, 1.25 g (6.04 mmol) of 4-piperidinobutyric acid hydrochloride and 2.00 g (5.04 mmol) of the trans-title product of Example 181 in 10 ml of dichloromethane was added 1.14 g (5.54 mmol) of dicyclohexyl carbodiimide. The resultant mixture was stirred for 15 hours at 25° C. and then filtered. The filtrate was evaporated and the residue purified via column chromatography on 150 g of silica gel eluted with 10% methanol-dichloromethane to give an oil. This oil was dissolved in ethanol and acidified with 10.1 ml of lN hydrochloric acid. The solvent was removed on a rotating evaporator and the residue crystallized from dichloromethane-diisopropyl ether to give 2.97 g (95%) of present title compound, m.p. 145°-150° C. 1H-NMR(CDCl3, 300 MHz)delta(ppm): 1.25 (m,), 1.8 (m), 2.22 (m), 2.38 (m), 2.47 (dd, J=14, 9 Hz, 1H), 2.60 (dd, J=12, 6 Hz, 1H), 2.81 (m), 2.9-3.2 (m), 3.46 (m), 3.99 (dd, J=12, 2 Hz, 1H), 4.04 (dd, J=12, 2 Hz, 1H), 5.64 (d, J=3 Hz, OCH), 5.76 (d, J=20 Hz, 1H), 5.82 (d, J=20 Hz, 1H), 6.81 (d, J=8 Hz, ArH), 6.96 (m, 2ArH), 7.1-7.3 (m, 5ArH), 7.82 (dd, J=8, 8 Hz, ArH), 8.01 (dd, J=8, 8 Hz, ArH), 8.08 (d, J=8 Hz, ArH), 8.12 (d, J=8 Hz, ArH) and 8.82 (m, 2ArH).
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-title product
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
980 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Piperidinobutyric acid hydrochloride may be obtained by working according to the method described in Example 4 for the preparation of 1-methyl-3-piperidinecarboxylic acid hydrochloride, but starting with ethyl 4-piperidinobutyrate (19.9 g) and 6N aqueous hydrochloric acid solution (66.5 cc), and by heating for 24 hours under reflux. 4-Piperidinobutyric acid hydrochloride (16.3 g), m.p. 190° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
66.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-yl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-yl)butanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Piperidin-1-yl)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Piperidin-1-yl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Piperidin-1-yl)butanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Piperidin-1-yl)butanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.